molecular formula C23H23N5O3S2 B12042208 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 373611-95-1

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12042208
CAS No.: 373611-95-1
M. Wt: 481.6 g/mol
InChI Key: LCHHYTJFNVHYOQ-AQTBWJFISA-N
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Description

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H23N5O3S2 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that combines multiple heterocyclic structures. This article reviews its biological activity, focusing on its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin ring and a furan moiety. The presence of various functional groups, including nitrogen and sulfur atoms, enhances its chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound and its analogs exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The structural components contribute to cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers.

Table 1: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism of Action
AntimicrobialThiazolidinonesInhibition of cell wall synthesis
AnticancerPyrido-pyrimidinesInduction of apoptosis in cancer cells
Anti-inflammatorySubstituted thiazolidinesInhibition of pro-inflammatory cytokines

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The thiazolidinone moiety may inhibit enzymes critical for bacterial survival or tumor growth.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity Study : A study evaluated derivatives of thiazolidinones for their anticancer properties against leukemia cell lines. Compounds similar to the target compound demonstrated GI50 values ranging from 1.64 to 4.58 μM, indicating significant cytotoxicity against specific cancer types .
  • Antimicrobial Efficacy : Research on thiazolidinone derivatives revealed broad-spectrum antimicrobial activity. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Research : A review highlighted the anti-inflammatory properties of thiazolidinone derivatives, noting their ability to reduce levels of pro-inflammatory cytokines in vitro .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from basic thiazolidine precursors. Key steps include:

  • Formation of the thiazolidine ring.
  • Introduction of the furan moiety.
  • Final coupling with the pyrido-pyrimidine structure.

Table 2: Synthetic Routes

StepReaction TypeKey Reagents
1CondensationThiazolidine precursors
2CyclizationFuran derivatives
3CouplingPyrido-pyrimidine precursors

Properties

CAS No.

373611-95-1

Molecular Formula

C23H23N5O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N5O3S2/c1-15-5-3-7-27-19(15)24-20(26-10-8-25(2)9-11-26)17(21(27)29)13-18-22(30)28(23(32)33-18)14-16-6-4-12-31-16/h3-7,12-13H,8-11,14H2,1-2H3/b18-13-

InChI Key

LCHHYTJFNVHYOQ-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C

Origin of Product

United States

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